5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a fused pyrazole and pyridine ring structure, which imparts unique chemical properties and biological activities. The presence of bromine and chlorine substituents enhances its reactivity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
The compound can be synthesized through halogenation processes involving pyrazolo[3,4-b]pyridine derivatives. It is classified as a halogenated heterocyclic compound, often used in medicinal chemistry due to its potential biological activities. Pyrazolo[3,4-b]pyridines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects .
The synthesis of 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine typically involves halogenation reactions. One common method includes the following steps:
The reaction conditions must be optimized to achieve high yields and selectivity. Factors such as temperature, solvent choice, and reaction time play critical roles in determining the success of the halogenation process .
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. The molecular formula is CHBrClN, with a molecular weight of approximately 221.47 g/mol.
The compound's structure can be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions due to its electrophilic nature:
The reactivity of this compound is influenced by the electron-withdrawing nature of the halogen substituents, which can stabilize intermediates formed during nucleophilic attack .
The mechanism of action for compounds like 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant biological activity against various cancer cell lines and may also possess anti-inflammatory properties .
Relevant analyses such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine has several scientific uses:
The pyrazolo[3,4-b]pyridine scaffold emerged as a structurally significant heterocyclic system following Ortoleva’s pioneering 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via reaction of diphenylhydrazone with pyridine and iodine [2]. This foundational work established the scaffold’s synthetic accessibility, though comprehensive exploration remained limited until Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [2]. These early methodologies exploited the inherent reactivity of pyrazole precursors to construct the bicyclic framework, setting a precedent for decades of synthetic innovation. The scaffold’s structural resemblance to purine nucleobases (adenine and guanine) later ignited sustained interest in its pharmaceutical potential, leading to exponential growth in derivative development. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine structures are now documented across more than 5,500 scientific references (including 2,400 patents), underscoring their dominance within the broader pyrazolopyridine family [2]. This synthetic proliferation reflects the scaffold’s versatility, accommodating diverse substituents at positions N1, C3, C4, C5, and C6, enabling fine-tuning for specific biological applications.
Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Development
Year | Event | Significance |
---|---|---|
1908 | Ortoleva synthesizes first monosubstituted derivative (R₃ = Ph) [2] | Established foundational synthetic route |
1911 | Bulow reports N-phenyl-3-methyl derivatives [2] | Demonstrated versatility of pyrazole precursors for bicyclic formation |
1985 | First comprehensive review of biological activities [2] | Highlighted medicinal potential spurred by purine mimicry |
2012-Present | Surge in patent filings (~1,413 patents) [2] | Reflects intensive pharmaceutical development, particularly for kinase inhibitors |
Halogenated pyrazolo[3,4-b]pyridines, exemplified by 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8, C₆H₃BrClN₃, MW 232.47 [3]), serve as indispensable building blocks in modern drug discovery. The strategic incorporation of bromine and chlorine atoms at C5 and C3 positions creates distinct reactivity handles essential for pharmacophore elaboration. Bromine facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of complex aryl, heteroaryl, or alkenyl moieties [4]. Chlorine, while less reactive in cross-coupling, allows efficient nucleophilic aromatic substitution (SNAr) with amines or alkoxides, or serves as a directing group for regioselective functionalization [7]. This dual halogen functionality underpins the synthesis of highly targeted libraries for biological screening. Critically, halogen atoms profoundly influence molecular properties critical for drug-likeness, including lipophilicity (impacting membrane permeability) and metabolic stability. For instance, halogen substituents can shield adjacent metabolic hotspots or engage in halogen bonding with target proteins, enhancing binding affinity and selectivity. These attributes are leveraged in numerous kinase inhibitor programs, where derivatives bearing halogenated pyrazolo[3,4-b]pyridine cores exhibit potent activity against oncology targets like Serine/threonine-protein kinase B-raf (B-RAF), Tyrosine-protein kinase JAK (JAK1/2/3), and Receptor-type tyrosine-protein kinase FLT3 (FLT3) [4] [5]. The compound’s prevalence as a synthetic intermediate is evidenced by its availability from specialized suppliers (e.g., BLD Pharm [3]) catering to pharmaceutical research.
Pyrazolo[3,4-b]pyridines exhibit complex structural isomerism arising from ring fusion patterns ([3,4-b] vs. [3,4-c], [4,3-c], etc.) and N-H tautomerism. The 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine exemplifies the [3,4-b] fusion, where the pyrazole ring bonds via its 3,4-bond to the b-bond (C2-C3) of the pyridine. This contrasts with isomers like 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 245325-30-8 [7]), where fusion occurs at the pyrazole’s 3,4-bond and the pyridine’s c-bond (C3-C4), altering the nitrogen atom positions and electronic distribution.
Tautomerism presents a more subtle but critical distinction. Unsubstituted pyrazolo[3,4-b]pyridines exist in equilibrium between 1H- (e.g., 1) and 2H- (2) tautomeric forms. Computational studies (AM1, DFT) conclusively demonstrate the overwhelming thermodynamic preference for the 1H-tautomer (e.g., 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine), stabilized by approximately 37 kJ/mol (~9 kcal/mol) compared to the 2H-form [2]. This stability arises from maintaining aromaticity across both rings in the 1H-tautomer, whereas the 2H-form disrupts peripheral electron delocalization. Consequently, the 1H-tautomer dominates overwhelmingly (>99.9%) at equilibrium. This tautomeric preference has profound implications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7